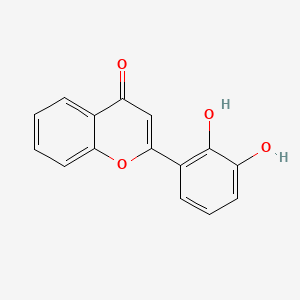

2',3'-Dihidroxi flavona

Descripción general

Descripción

2’,3’-Dihydroxyflavone is a natural flavonol, a subclass of flavonoids, which are phenolic compounds widely found in plants. This compound is known for its unique structural and photophysical properties, which have been the subject of various scientific studies. It has shown potential in numerous biological applications, including neuroprotection, anticancer, antimicrobial, and antioxidant effects .

Aplicaciones Científicas De Investigación

Chemistry: It is used as a model compound for studying the photophysical properties of flavonoids.

Mecanismo De Acción

Target of Action

2’,3’-Dihydroxyflavone (2’,3’-DHF) is a flavonoid derivative that has been reported to interact with several targets. The primary target of 2’,3’-DHF is the tropomyosin-related kinase receptor B (TrkB) . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth, synaptic plasticity, and learning and memory .

Mode of Action

2’,3’-DHF acts as an agonist of the TrkB receptor . By binding to the extracellular domain of TrkB, 2’,3’-DHF triggers receptor dimerization, autophosphorylation, and activation of downstream signaling pathways . This interaction mimics the action of BDNF, leading to the activation of signaling pathways that are essential for neuronal function and survival .

Biochemical Pathways

The activation of TrkB by 2’,3’-DHF leads to the initiation of several downstream signaling pathways. These include the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the phospholipase C-γ (PLC-γ) pathway . These pathways play critical roles in cell survival, growth, and differentiation .

Pharmacokinetics

It is known that flavonoids, in general, have good oral bioavailability and can cross the blood-brain barrier . This suggests that 2’,3’-DHF could potentially reach its target sites in the brain when administered orally .

Result of Action

The activation of TrkB by 2’,3’-DHF has several molecular and cellular effects. It promotes neuronal survival and growth, enhances synaptic plasticity, and improves learning and memory . In addition, 2’,3’-DHF has been reported to have anti-inflammatory effects , which could be beneficial in conditions characterized by neuroinflammation.

Action Environment

The action of 2’,3’-DHF can be influenced by various environmental factors. For example, the pH of the environment can affect the structural and photophysical properties of 2’,3’-DHF . Furthermore, the presence of other molecules in the environment, such as ions or other flavonoids, could potentially affect the binding of 2’,3’-DHF to its target .

Análisis Bioquímico

Biochemical Properties

2’,3’-Dihydroxyflavone has been found to exhibit significant antibiofilm activity, particularly against Staphylococcus aureus . It interacts with key virulence factors such as the hemolysin gene hla and nuclease gene nuc1 in S. aureus, inhibiting biofilm formation and virulence factors . The nature of these interactions is primarily inhibitory, with 2’,3’-DHF acting as a potent biofilm inhibitor .

Cellular Effects

In terms of cellular effects, 2’,3’-Dihydroxyflavone has been shown to inhibit both mono- and polymicrobial biofilms involving S. aureus and Candida albicans . It reduces hemolytic activity, slime production, and the expression of key virulence factors . This suggests that 2’,3’-Dihydroxyflavone can influence cell function by modulating the expression of key genes and disrupting biofilm formation .

Molecular Mechanism

It is known to interact with various biomolecules and exert its effects at the molecular level . For instance, it has been shown to inhibit biofilm formation and virulence factors in S. aureus, suggesting that it may interact with specific enzymes or proteins involved in these processes .

Temporal Effects in Laboratory Settings

The temporal effects of 2’,3’-Dihydroxyflavone in laboratory settings are not well-documented. It has been shown to exhibit stable inhibitory effects on biofilm formation and virulence factor production in S. aureus over time

Metabolic Pathways

The metabolic pathways involving 2’,3’-Dihydroxyflavone are not well-characterized. Flavonoids like 2’,3’-Dihydroxyflavone are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with specific transporters or binding proteins, which could influence its localization or accumulation within cells .

Subcellular Localization

Flavonoids are known to localize in various cellular compartments, suggesting potential signaling functions for these natural products

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-dihydroxyflavone typically involves the use of flavone as a starting material. The hydroxyl groups are introduced at the 2’ and 3’ positions through selective hydroxylation reactions. One common method involves the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron salts. The reaction conditions often require controlled temperatures and pH to ensure the selective introduction of hydroxyl groups .

Industrial Production Methods: Industrial production of 2’,3’-dihydroxyflavone may involve the extraction from natural sources or chemical synthesis. The extraction process includes isolating the compound from plant materials using solvents like ethanol or methanol, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale would follow similar routes as laboratory synthesis but optimized for larger-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 2’,3’-Dihydroxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce other functional groups at specific positions on the flavone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, or halogenated derivatives of 2’,3’-dihydroxyflavone .

Comparación Con Compuestos Similares

2’,3’-Dihydroxyflavone is unique among flavonoids due to its specific hydroxylation pattern, which imparts distinct structural and photophysical properties. Similar compounds include:

3-Hydroxyflavone: Lacks the hydroxyl group at the 2’ position, resulting in different photophysical behavior.

7,8-Dihydroxyflavone: Known for its neuroprotective effects but differs in the position of hydroxyl groups.

3’,4’-Dihydroxyflavone: Exhibits different antioxidant and prooxidant properties compared to 2’,3’-dihydroxyflavone.

Propiedades

IUPAC Name |

2-(2,3-dihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-6-3-5-10(15(11)18)14-8-12(17)9-4-1-2-7-13(9)19-14/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIMYXZJCNXCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350262 | |

| Record name | 2',3'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2554-85-0 | |

| Record name | 2',3'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.